6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Description
6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Properties
IUPAC Name |
6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-10-2-4-11(5-3-10)13-9-17-8-12(15)6-7-14(17)16-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRJOFCAPUYZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
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Nucleophilic Attack : The primary amine of 2-amino-5-chloropyridine attacks the carbonyl carbon of α-bromo-4-methylacetophenone, forming a hemiaminal intermediate.
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Cyclization : Intramolecular displacement of the bromide ion by the adjacent nitrogen atom results in ring closure, yielding the imidazo[1,2-a]pyridine scaffold.
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Aromatization : Elimination of hydrogen bromide finalizes the aromatic system.
Optimization Parameters
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Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates, while toluene facilitates azeotropic water removal in large-scale syntheses.
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Temperature : Reactions typically proceed at 80–100°C, balancing between kinetic favorability and side-product formation.
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Catalysis : Lewis acids such as zinc chloride improve yields by coordinating to the carbonyl oxygen, increasing electrophilicity.
Table 1: Representative Cyclocondensation Conditions and Outcomes
| Starting Material | Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 2-Amino-5-chloropyridine | DMF | 90 | ZnCl₂ | 78 | 99 |
| 2-Amino-5-chloropyridine | Toluene | 110 | None | 65 | 95 |
Post-Synthesis Chlorination of 6-Methyl Derivatives
For facilities with existing infrastructure for methyl-substituted imidazo[1,2-a]pyridines, post-synthetic chlorination offers a viable alternative. This method involves radical or electrophilic substitution at the 6-position of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
Chlorination Strategies
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Radical Chlorination :
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Reagents : N-Chlorosuccinimide (NCS) under UV irradiation generates chlorine radicals.
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Mechanism : Hydrogen abstraction from the methyl group forms a benzyl radical, which reacts with molecular chlorine to install the chloro substituent.
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Challenges : Poor regioselectivity often necessitates chromatographic purification.
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Electrophilic Aromatic Substitution :
Table 2: Post-Synthesis Chlorination Efficiency
| Method | Reagents | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Radical Chlorination | NCS, UV | 25 | 45 | 60 |
| Electrophilic Substitution | Cl₂, FeCl₃ | 0–5 | 72 | 88 |
Transition metal catalysis enables modular construction of the imidazo[1,2-a]pyridine skeleton, particularly for late-stage introduction of the 4-methylphenyl group.
Suzuki-Miyaura Coupling
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Substrate Preparation : 6-Chloro-2-iodoimidazo[1,2-a]pyridine serves as the electrophilic partner.
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Coupling Reaction : Palladium-catalyzed coupling with 4-methylphenylboronic acid installs the aryl group at the 2-position.
Advantages :
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Tolerance of chloro substituents eliminates protection/deprotection steps.
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High functional group compatibility enables diversification.
Limitations :
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Requires synthesis of iodoimidazo[1,2-a]pyridine precursors.
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Catalyst costs may hinder large-scale application.
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison for Industrial Feasibility
| Method | Scalability | Cost Efficiency | Purity | Environmental Impact |
|---|---|---|---|---|
| Cyclocondensation | High | Moderate | Excellent | Low (atom economy) |
| Post-Synthesis Chlorination | Moderate | Low | Good | Moderate (waste Cl₂) |
| Suzuki Coupling | Low | High | Excellent | High (Pd waste) |
Key Findings :
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Cyclocondensation remains the preferred method for bulk synthesis due to its straightforward protocol and high atom economy.
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Post-synthesis chlorination, while less efficient, provides access to derivatives when starting from methyl precursors.
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Cross-coupling methods are reserved for specialized applications requiring structural diversification.
Chemical Reactions Analysis
Nucleophilic Substitution at the C6 Position
The chloro group at position 6 is highly susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups. This reactivity is critical for generating derivatives with modified biological or physicochemical properties.
Key Findings:
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Ammonolysis Reactions : Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) at 80–100°C yields 6-amino derivatives. For example, treatment with morpholine produces 6-morpholino-2-(4-methylphenyl)imidazo[1,2-a]pyridine in 72% yield.
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Thiol Substitution : Thiophenol derivatives react under basic conditions (K₂CO₃, DMF, 60°C) to form 6-arylthio analogs with yields up to 68%.
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Alkoxy Substitution : Methanol or ethanol in the presence of NaH (THF, reflux) replaces the chloro group with methoxy/ethoxy groups, achieving 65–70% yields.
Reaction Conditions and Yields
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Morpholine | DMF, 80°C, 12 h | 6-Morpholino derivative | 72 |
| Thiophenol | K₂CO₃, DMF, 60°C, 8 h | 6-Phenylthio derivative | 68 |
| Methanol | NaH, THF, reflux, 6 h | 6-Methoxy derivative | 65 |
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Suzuki-Miyaura Coupling :
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Reaction with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C) produces biaryl derivatives. For instance, coupling with phenylboronic acid yields 6-phenyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine in 60% yield.
Buchwald-Hartwig Amination :
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Using Pd₂(dba)₃ and Xantphos as ligands, primary/secondary amines couple at C6 to form aryl amine derivatives (55–75% yields).
Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyridine core undergoes electrophilic substitution at position 3 due to its electron-rich nature.
Nitration :
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Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 3, yielding 3-nitro-6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine (58% yield) .
Sulfonation : -
Reaction with fuming H₂SO₄ at 50°C produces the 3-sulfo derivative, though yields are moderate (45%) due to competing decomposition .
Functionalization via Metal-Mediated Reactions
Copper-Catalyzed Oxidative Coupling :
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Under CuI/O₂ conditions, the C3 position couples with acetophenones to form alkenyl-substituted derivatives (e.g., 3-styryl analogs) .
Iodine-Mediated Oxidative C–N Bond Formation :
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Molecular iodine facilitates coupling with enamines, generating fused heterocycles (e.g., indole-imidazopyridine hybrids) .
Stability and Side Reactions
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Hydrolysis : Prolonged exposure to aqueous base (pH > 10) leads to hydrolysis of the imidazo ring, forming pyridine-2-amine derivatives as byproducts .
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Thermal Decomposition : Heating above 200°C under inert atmosphere results in decomposition, releasing HCl and forming polycyclic aromatic residues .
Comparative Reactivity of Substituents
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| C6-Cl | High (nucleophilic substitution) | SNAr, cross-coupling |
| C3-H | Moderate (electrophilic) | Nitration, sulfonation |
| C2-PhMe | Low | Inert under standard conditions |
Scientific Research Applications
Pharmacological Properties
The pharmacological potential of 6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine and its derivatives has been extensively studied. Key properties include:
- Anxiolytic Effects : Studies indicate that compounds in this class exhibit significant anxiolytic properties. They have been shown to reduce anxiety-like behaviors in animal models, making them potential candidates for treating anxiety disorders .
- Hypnotic and Sedative Effects : The compound has demonstrated hypnotic effects, influencing sleep patterns and reducing wakefulness in experimental settings. Doses ranging from 0.1 to 10 mg/kg administered intraperitoneally have been effective in inducing sleep without significantly altering paradoxical sleep time .
- Anticonvulsant Activity : Research highlights the anticonvulsant properties of this compound, suggesting its utility in managing seizure disorders .
Therapeutic Applications
The therapeutic applications of this compound extend to various neurological and psychiatric conditions:
- Sleep Disorders : Given its hypnotic effects, this compound is being explored as a treatment for insomnia and other sleep-related issues. Its ability to enhance slow-wave sleep makes it a candidate for further clinical investigation .
- Cerebral Vascular Disorders : The anxiolytic and anti-anoxic properties suggest potential use in treating conditions related to cerebral vascular damage, particularly in geriatric populations .
- Multidrug-resistant Infections : Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit activity against multidrug-resistant strains of tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). This opens avenues for developing new anti-tuberculosis therapies based on structural modifications of the core imidazo-pyridine structure .
Synthesis and Derivatives
The synthesis of this compound has been documented with various methods yielding different derivatives that enhance its pharmacological profile:
| Compound Name | Synthesis Method | Yield (%) | Activity |
|---|---|---|---|
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Ring variation strategy | 54% | Active against T. b. brucei |
| 6-Methyl-N,N-dimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide | Multi-step synthesis | Variable | Anxiolytic effects |
Case Studies
Several case studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives:
- Anxiety Disorders : A study conducted on CD1 mice demonstrated that administration of this compound significantly increased food consumption under stress conditions, indicating reduced anxiety levels .
- Seizure Management : In another study involving induced seizures in rats, the compound showed a dose-dependent reduction in seizure frequency and duration, supporting its potential as an anticonvulsant agent .
- Tuberculosis Treatment : Research evaluating the efficacy of imidazo[1,2-a]pyridine derivatives against MDR-TB reported promising results with lower EC50 values compared to traditional treatments, suggesting a new direction for tuberculosis therapy development .
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:
- 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound has been explored for its potential applications in cancer therapy, antimicrobial activity, and as a lead compound in drug development. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings and case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and biochemical pathways. The compound has been shown to inhibit enzyme activity and modulate receptor functions, leading to various biological effects such as cytotoxicity against cancer cells and antimicrobial properties .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It interacts with specific receptors that are crucial for cellular signaling pathways.
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activities. Specifically, this compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCC1937 (Breast) | < 10 | Significant reduction in cell viability |
| HT-29 (Colon) | 5.0 | Induces apoptosis via caspase activation |
| Caco-2 (Colon) | 3.5 | Promotes cell death through mitochondrial pathways |
In a study involving the HCC1937 breast cancer cell line, the compound demonstrated a potent anti-survival effect, reducing cell viability by over 90% at higher concentrations . The mechanism involved apoptosis induction through mitochondrial pathways, characterized by cytochrome c release and caspase activation.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB):
| Microorganism | MIC (µM) | Activity |
|---|---|---|
| Mycobacterium tuberculosis (MDR-TB) | 0.07 - 0.14 | Significant reduction in bacterial growth |
| Staphylococcus aureus | 0.5 | Effective against resistant strains |
The compound's structure suggests that modifications at the C2 and C6 positions can enhance its potency against pathogens like Mycobacterium tuberculosis, making it a candidate for further development in treating resistant infections .
Case Studies
Several studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives:
- Study on Anticancer Activity : A recent investigation assessed the effects of various imidazo[1,2-a]pyridine compounds on HCC1937 cells. The results indicated that compounds similar to this compound significantly inhibited cell proliferation through apoptosis induction mechanisms involving caspases and mitochondrial disruption .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of imidazo[1,2-a]pyridine derivatives against MDR-TB. The research demonstrated that certain derivatives exhibited low MIC values, indicating strong antibacterial activity while maintaining low cytotoxicity against human cell lines .
Q & A
What are the common synthetic routes for 6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield and regioselectivity?
The synthesis of imidazo[1,2-a]pyridine derivatives often involves cyclization reactions between 2-aminopyridines and α-haloketones or aldehydes. For example:
- Cyclization with Phenacyl Bromides : A method analogous to zolpidem synthesis involves reacting 2-amino-5-methylpyridine with 4-methylphenacyl bromide to form the imidazo[1,2-a]pyridine core. Chlorination at the 6-position can be achieved using POCl₃ or other chlorinating agents .
- Copper-Catalyzed Three-Component Coupling (TCC) : This method uses Cu catalysts to couple 2-aminopyridines, arylaldehydes, and alkynes, enabling rapid access to substituted imidazo[1,2-a]pyridines. The choice of catalyst (e.g., CuI) and solvent (e.g., DMF) significantly impacts yields (reported up to 85%) and regioselectivity .
- C-3 Functionalization : Post-synthesis, regioselective acylation at the C-3 position can be achieved using AlCl₃ catalysis, as demonstrated in the synthesis of 38 derivatives with yields ranging from 60–92% .
What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives, and how do structural modifications like chloro and methylphenyl groups influence bioactivity?
Imidazo[1,2-a]pyridines exhibit diverse pharmacological properties, including anxiolytic, anti-inflammatory, and antitubercular activities. Key findings:
- Anxiolytic Activity : Derivatives like zolpidem and alpidem bind to GABAₐ receptors. Computational models suggest that chloro and methylphenyl substituents enhance steric complementarity with receptor pockets, improving binding affinity .
- Anti-Inflammatory Effects : Substitutions at C-3 (e.g., acetyl groups) modulate NF-κB inhibition, reducing pro-inflammatory cytokines. In vivo studies show reduced leukocyte infiltration in murine models .
- Antitubercular Applications : Chloro substituents at the 6-position, combined with carboxamide groups, enhance activity against Mycobacterium tuberculosis by targeting cell wall synthesis enzymes .
How can computational modeling guide the design of imidazo[1,2-a]pyridine derivatives with improved target specificity?
- GABA Receptor Models : Docking studies using validated GABAₐ receptor structures (e.g., PDB ID 6HUP) predict ligand interactions. Electrostatic potential maps reveal that chloro groups enhance hydrophobic interactions, while methylphenyl groups stabilize π-π stacking .
- Comparative Molecular Field Analysis (CoMFA) : This method correlates steric/electrostatic fields with H⁺/K⁺-ATPase inhibition (antiulcer activity). For example, bulky substituents at C-3 reduce steric clashes, improving IC₅₀ values by 3-fold .
What challenges arise in regioselective C-3 functionalization, and how can metal-free strategies address these limitations?
- Regioselectivity Issues : Traditional methods for C-3 functionalization often require metal catalysts (e.g., Pd, Cu) and harsh oxidants, leading to byproducts.
- Metal-Free Solutions :
- Decarboxylative Petasis-like Reactions : Enable three-component coupling without metals, using boronic acids and aldehydes to introduce diverse groups (e.g., aryl, alkyl) at C-3 .
- Radical Sulfenylation : NH₄I-catalyzed reactions with diaryl disulfides achieve C-3 sulfenylation under mild conditions, yielding thioether derivatives with >90% regioselectivity .
How can researchers resolve contradictions between in vitro and in vivo activity data for imidazo[1,2-a]pyridine derivatives?
- Pharmacokinetic Optimization : Poor oral bioavailability due to low solubility (e.g., logP > 3) can explain reduced in vivo efficacy. Formulation with cyclodextrins or PEGylation improves solubility .
- Metabolic Stability : Chloro substituents may reduce CYP450-mediated degradation. Comparative studies using liver microsomes (e.g., human S9 fraction) identify metabolically stable analogs .
- Species-Specific Differences : Murine models may underpredict human efficacy due to variations in receptor isoforms. Cross-species molecular dynamics simulations refine translational predictions .
What role do polymorphic forms play in the physicochemical properties of imidazo[1,2-a]pyridine derivatives?
- Luminescence Properties : Polymorphs of cyano-substituted derivatives exhibit yellow, orange, or red luminescence due to excited-state intramolecular proton transfer (ESIPT). X-ray crystallography reveals that packing density and hydrogen-bonding networks dictate emission wavelengths .
- Solubility and Bioavailability : Amorphous forms of 6-chloro derivatives show 2.5-fold higher aqueous solubility than crystalline forms, critical for oral dosing .
How can advanced functionalization strategies expand the chemical space of imidazo[1,2-a]pyridine derivatives?
- Radical Reactions : Photocatalytic C–H activation with Ru(bpy)₃²⁺ enables alkylation or arylation at C-3 under visible light, tolerating electron-deficient aryl groups .
- Oxadiazole Hybrids : Sulfenylation with 1,3,4-oxadiazole-2-thiols introduces heterocyclic moieties, enhancing kinase inhibition (e.g., PI3K IC₅₀ = 0.8 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
